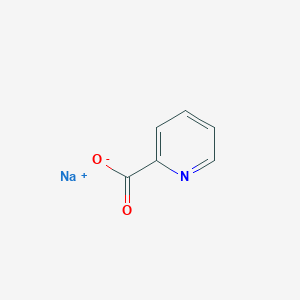
Iron(III) hydroxide
描述
Iron(III) hydroxide, also known as ferric hydroxide, is a chemical compound with the formula Fe(OH)₃. It typically appears as a yellowish-brown or reddish-brown precipitate and is practically insoluble in water. This compound is commonly found in nature as the mineral goethite and is a primary component in the formation of rust when iron reacts with water and oxygen .
准备方法
Synthetic Routes and Reaction Conditions: Iron(III) hydroxide is most commonly synthesized in the laboratory by adding a solution of an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, to a strong base like sodium hydroxide. The reaction results in the formation of a precipitate of this compound: [ \text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 ] This process is typically carried out at room temperature and under atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound can be produced through similar precipitation methods, often using large-scale reactors to mix iron(III) salts with bases. The resulting precipitate is then filtered, washed, and dried to obtain the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: Iron(III) hydroxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃) when heated.
Reduction: It can be reduced to iron(II) hydroxide (Fe(OH)₂) under certain conditions.
Substitution: this compound can react with acids to form iron(III) salts and water.
Common Reagents and Conditions:
Oxidation: Heating this compound in the presence of oxygen.
Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reacting with hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃)
Reduction: Iron(II) hydroxide (Fe(OH)₂)
Substitution: Iron(III) chloride (FeCl₃) or iron(III) sulfate (Fe₂(SO₄)₃).
科学研究应用
Iron(III) hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various iron compounds and as a catalyst in certain chemical reactions.
Biology: Employed in the study of iron metabolism and as a model compound for understanding iron’s role in biological systems.
Medicine: Utilized in the production of iron supplements and as a phosphate binder in patients with kidney disease.
Industry: Applied in water treatment processes as a flocculant to remove suspended particles and in the production of pigments and coatings
作用机制
Iron(III) hydroxide exerts its effects primarily through its ability to release iron ions. In biological systems, these iron ions are essential for various cellular processes, including oxygen transport, DNA synthesis, and electron transport. The compound can also act as a catalyst, facilitating redox reactions by alternating between different oxidation states of iron .
相似化合物的比较
Iron(III) hydroxide can be compared with other iron compounds such as:
Iron(II) hydroxide (Fe(OH)₂): Unlike this compound, iron(II) hydroxide is greenish-white and more soluble in water.
Iron(III) oxide (Fe₂O₃): This compound is a red-brown solid and is commonly known as rust. It is formed by the oxidation of this compound.
Iron(II,III) oxide (Fe₃O₄):
This compound is unique due to its specific oxidation state and its role in forming rust and other iron compounds .
属性
IUPAC Name |
iron(3+);trihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWSDPPULHLDL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309-33-7 | |
| Record name | Ferric hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FERRIC HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UA751211N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B7824271.png)

![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine](/img/structure/B7824288.png)
